molecular formula C23H23N3O5 B2779590 ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-16-6

ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2779590
CAS No.: 899992-16-6
M. Wt: 421.453
InChI Key: LRGFWMUDWBPELC-UHFFFAOYSA-N
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Description

ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is known for its biological activity and versatility in chemical synthesis.

Properties

IUPAC Name

ethyl 4-[2-(2-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(31-14-20(27)24-18-8-6-5-7-16(18)3)13-21(28)26(25-22)17-11-9-15(2)10-12-17/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGFWMUDWBPELC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate then undergoes cyclization with 2-(2-methylanilino)-2-oxoethoxy acetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
  • Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of both anilino and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Biological Activity

Ethyl 1-(4-methylphenyl)-4-{[(2-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899992-16-6) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C23H23N3O5
  • Molecular Weight : 421.4458 g/mol
  • SMILES Notation : CCOC(=O)c1nn(c2ccc(cc2)C)c(=O)cc1OCC(=O)Nc1ccccc1C

The structure of the compound features a dihydropyridazine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activities

The biological activity of this compound has been evaluated in various studies. Below are key findings related to its pharmacological properties:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have been shown to inhibit cell proliferation in various cancer cell lines:

Compound TypeCancer TypeIC50 (µM)Reference
Pyridazine DerivativeColon Carcinoma (HCT-116)6.2
Pyridazine DerivativeBreast Cancer (T47D)27.3

These findings suggest that this compound may possess similar anticancer activities, warranting further investigation.

Antioxidant Activity

Compounds containing the dihydropyridazine scaffold have been associated with antioxidant effects. Studies have demonstrated that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Research on similar derivatives indicates that they can inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same structural class. For instance:

  • Study on Pyridazine Derivatives : A study published in Pharmaceutical Chemistry Journal reported that certain pyridazine derivatives showed potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .
  • Antioxidant Properties : Another research article highlighted the antioxidant potential of pyridazine derivatives, showing their ability to reduce oxidative stress markers in vitro .
  • Enzyme Inhibition Studies : A comparative analysis indicated that some pyridazine derivatives effectively inhibited AChE activity, providing a basis for their use in neuroprotective therapies .

Q & A

Q. What methods screen for biological activity across diverse targets?

  • Methodological Answer : High-Throughput Screening (HTS) in 384-well plates tests activity against panels of kinases, GPCRs, or ion channels. Follow-up target-specific assays (e.g., ELISA for COX-2 inhibition) quantify IC50 values. Use orthogonal assays (e.g., fluorescence polarization) to confirm hits .

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